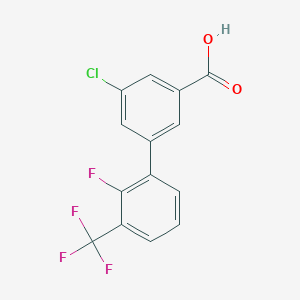

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

Description

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid is a halogenated benzoic acid derivative with a complex substitution pattern. Its structure features a chloro group at the 5-position of the benzoic acid core and a 2-fluoro-3-trifluoromethylphenyl substituent at the 3-position.

Properties

IUPAC Name |

3-chloro-5-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7ClF4O2/c15-9-5-7(4-8(6-9)13(20)21)10-2-1-3-11(12(10)16)14(17,18)19/h1-6H,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMSSUHJEXLKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=CC(=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7ClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60691832 | |

| Record name | 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261938-65-1 | |

| Record name | 5-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60691832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Benzoic Acid Derivatives

Structural and Functional Group Analysis

The target compound’s unique substitution pattern distinguishes it from other benzoic acid derivatives. Key comparisons include:

a) Halogenated Analogs

- 5-Chloro-3-(3,5-dichlorophenyl)benzoic acid (): Features three chlorine atoms (5-Cl on the benzoic acid, 3,5-Cl on the phenyl ring). The absence of fluorine or CF₃ groups reduces its electron-withdrawing effects compared to the target compound. It is classified as harmful via inhalation, skin contact, or ingestion .

- 5-Bromo-2-hydroxy-3-[3-(2,3,4-trimethoxyphenyl)-acryloyl]-benzoic acid (Compound 20, ): Contains a bromo substituent and a methoxy-rich aryl group. The hydroxy and acryloyl groups introduce hydrogen-bonding capacity, which may reduce lipophilicity relative to the target compound .

b) Fluorinated Analogs

- 3-Chloro-5-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid (): Shares a chloro-fluoro substitution but includes a methoxycarbonyl group. The ester functionality may alter solubility and metabolic stability compared to the target compound’s trifluoromethyl group .

- 5-Chloro-3-(thiophen-3-yl)benzoic acid (): Replaces the fluorinated phenyl group with a thiophene ring.

c) Trifluoromethyl-Containing Analogs

Physicochemical Properties

Data from synthesized analogs () highlight trends in yields, melting points, and purity:

N/R: Not reported in the provided evidence.

Key observations:

- Yield : Halogenated derivatives (e.g., bromo, chloro) typically exhibit moderate yields (41–57%), suggesting challenging syntheses due to steric and electronic effects .

- Melting Points: Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s CF₃ group may elevate its melting point compared to non-fluorinated analogs.

- Purity : High purity (>95%) is achievable via chromatography, as seen in .

Toxicity and QSTR Predictions

establishes a QSTR model for benzoic acid derivatives using molecular connectivity indices (0JA, 1JA).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.